2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression .
Mechanism of Action
Target of action
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines
Mode of action
The mode of action of pyrazolo[3,4-d]pyrimidines often involves binding to their target proteins and modulating their activity . .
Biochemical pathways
Pyrazolo[3,4-d]pyrimidines can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetics of a compound include its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors such as the compound’s chemical structure and the patient’s physiology
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. It can lead to changes at the molecular and cellular levels
Action environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with 2,4-dimethylphenyl isocyanate under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.
Attachment of the N,N-diethylacetamide moiety: This final step can be carried out by reacting the sulfanyl intermediate with diethylamine and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a CDK inhibitor, which can regulate cell cycle progression and has potential anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating cancer, particularly due to its ability to inhibit CDK2, a key enzyme in cell cycle regulation.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity but differ in their structural framework.
Uniqueness
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is unique due to its specific substitution pattern and the presence of the sulfanyl and N,N-diethylacetamide groups. These modifications enhance its binding affinity to CDK2 and improve its pharmacokinetic properties, making it a promising candidate for further development as an anti-cancer agent .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)11-26-19-15-10-22-24(18(15)20-12-21-19)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELCKMHMDLGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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